N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a morpholine sulfonyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the morpholine sulfonyl group and the chlorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-methoxyphenyl)carbamate: A compound with a similar structure but different functional groups.
N-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the quinoline and morpholine sulfonyl groups.
Uniqueness
N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its combination of a quinoline core, a morpholine sulfonyl group, and a chlorophenyl group
Properties
Molecular Formula |
C22H22ClN3O4S2 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-15-12-22(31-14-21(27)24-17-4-2-16(23)3-5-17)25-20-7-6-18(13-19(15)20)32(28,29)26-8-10-30-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,24,27) |
InChI Key |
NSIFYXZBNSFLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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